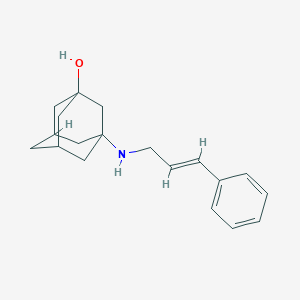![molecular formula C20H28N2O3S B271956 N-[3-ethoxy-4-(2-thienylmethoxy)benzyl]-N-[2-(4-morpholinyl)ethyl]amine](/img/structure/B271956.png)
N-[3-ethoxy-4-(2-thienylmethoxy)benzyl]-N-[2-(4-morpholinyl)ethyl]amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[3-ethoxy-4-(2-thienylmethoxy)benzyl]-N-[2-(4-morpholinyl)ethyl]amine, also known as MTEP, is a compound that has gained significant attention in the scientific community due to its potential applications in the treatment of various neurological disorders. MTEP is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5), which is involved in the regulation of synaptic plasticity and the modulation of neurotransmitter release.
作用机制
N-[3-ethoxy-4-(2-thienylmethoxy)benzyl]-N-[2-(4-morpholinyl)ethyl]amine acts as a selective antagonist of mGluR5, which is a G protein-coupled receptor that is widely distributed in the central nervous system. The activation of mGluR5 leads to the modulation of synaptic plasticity, the regulation of neurotransmitter release, and the modulation of ion channel activity. The selective antagonism of mGluR5 by this compound results in the inhibition of these processes, which has been shown to improve cognitive function and reduce the symptoms of various neurological disorders.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been extensively studied in animal models. This compound has been shown to improve cognitive function and reduce the symptoms of various neurological disorders, including Parkinson's disease, Alzheimer's disease, and schizophrenia. This compound has also been investigated for its potential as a treatment for drug addiction, as mGluR5 has been implicated in the development of drug-seeking behavior. The selective antagonism of mGluR5 by this compound has been shown to inhibit the development of drug-seeking behavior in animal models.
实验室实验的优点和局限性
N-[3-ethoxy-4-(2-thienylmethoxy)benzyl]-N-[2-(4-morpholinyl)ethyl]amine has several advantages for use in lab experiments. It is a selective antagonist of mGluR5, which allows for the specific modulation of this receptor without affecting other receptors in the brain. This compound has also been shown to have a good safety profile in animal models, with no significant adverse effects reported. However, this compound has some limitations for use in lab experiments. It has a relatively short half-life in vivo, which limits its efficacy as a therapeutic agent. Additionally, this compound has poor solubility in water, which can make it difficult to administer in certain experimental settings.
未来方向
There are several future directions for the study of N-[3-ethoxy-4-(2-thienylmethoxy)benzyl]-N-[2-(4-morpholinyl)ethyl]amine. One area of research is the development of more potent and selective mGluR5 antagonists. This could lead to the development of more effective therapeutic agents for the treatment of neurological disorders. Another area of research is the investigation of the role of mGluR5 in the development of drug addiction. This could lead to the development of new treatments for drug addiction that target mGluR5. Finally, the development of new methods for the administration of this compound could improve its efficacy as a therapeutic agent.
合成方法
The synthesis of N-[3-ethoxy-4-(2-thienylmethoxy)benzyl]-N-[2-(4-morpholinyl)ethyl]amine involves a series of chemical reactions that result in the formation of the final compound. The starting material for the synthesis is 3-ethoxy-4-(2-thienylmethoxy)benzaldehyde, which is reacted with 2-(4-morpholinyl)ethylamine in the presence of a reducing agent to form the final product, this compound. The synthesis of this compound has been optimized to improve yields and reduce the number of steps required for the reaction.
科学研究应用
N-[3-ethoxy-4-(2-thienylmethoxy)benzyl]-N-[2-(4-morpholinyl)ethyl]amine has been extensively studied for its potential applications in the treatment of various neurological disorders, including Parkinson's disease, Alzheimer's disease, and schizophrenia. The selective antagonism of mGluR5 by this compound has been shown to improve cognitive function and reduce the symptoms of these disorders in animal models. This compound has also been investigated for its potential as a treatment for drug addiction, as mGluR5 has been implicated in the development of drug-seeking behavior.
属性
分子式 |
C20H28N2O3S |
|---|---|
分子量 |
376.5 g/mol |
IUPAC 名称 |
N-[[3-ethoxy-4-(thiophen-2-ylmethoxy)phenyl]methyl]-2-morpholin-4-ylethanamine |
InChI |
InChI=1S/C20H28N2O3S/c1-2-24-20-14-17(15-21-7-8-22-9-11-23-12-10-22)5-6-19(20)25-16-18-4-3-13-26-18/h3-6,13-14,21H,2,7-12,15-16H2,1H3 |
InChI 键 |
WJHJRIZAJNZRQS-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=CC(=C1)CNCCN2CCOCC2)OCC3=CC=CS3 |
规范 SMILES |
CCOC1=C(C=CC(=C1)CNCCN2CCOCC2)OCC3=CC=CS3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-2-methoxyethanamine](/img/structure/B271875.png)
![N-{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-2-(1H-indol-3-yl)ethanamine](/img/structure/B271876.png)
![2-({3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amino)-1-phenylethanol](/img/structure/B271877.png)
![N-{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-2-(4-fluorophenyl)ethanamine](/img/structure/B271878.png)
![N-{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-2-(2-fluorophenyl)ethanamine](/img/structure/B271879.png)
![2-({3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amino)butan-1-ol](/img/structure/B271880.png)
![3-[(5-Bromo-2-ethoxybenzyl)amino]-1-adamantanol](/img/structure/B271884.png)

![3-{[2-(Benzyloxy)-3-methoxybenzyl]amino}-1-adamantanol](/img/structure/B271887.png)
![3-[(Pyridin-3-ylmethyl)amino]adamantan-1-ol](/img/structure/B271888.png)
![1-{3-[(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)amino]propyl}-2-pyrrolidinone](/img/structure/B271890.png)
![1-(3-{[(9-ethyl-9H-carbazol-3-yl)methyl]amino}propyl)-2-pyrrolidinone](/img/structure/B271892.png)
![1-(3-{[4-(Methylsulfanyl)benzyl]amino}propyl)pyrrolidin-2-one](/img/structure/B271893.png)
![1-{3-[(1-Naphthylmethyl)amino]propyl}-2-pyrrolidinone](/img/structure/B271896.png)